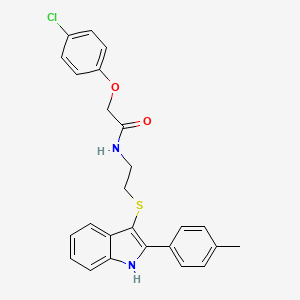

2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2S/c1-17-6-8-18(9-7-17)24-25(21-4-2-3-5-22(21)28-24)31-15-14-27-23(29)16-30-20-12-10-19(26)11-13-20/h2-13,28H,14-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZCLSUNXQWGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The classical approach employs p-tolylhydrazine and cyclohexanone in acidic ethanol (HCl, 80°C, 12 h) to yield 2-(p-tolyl)-1H-indole. Key advantages include:

- Yield : 82–88% after recrystallization

- Regioselectivity : Directed by steric effects of the p-tolyl group

- Limitation : Requires strict anhydrous conditions to prevent hydrolysis

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol (anhydrous) |

| Catalyst | HCl (conc.) |

| Reaction Time | 12 h |

Palladium-Catalyzed Coupling

An alternative method uses Pd/Xantphos-catalyzed cyclization of N-aryl enamines (0.1 mol% catalyst, toluene, 110°C), achieving:

- Yield : 89–92%

- Functional Group Tolerance : Compatible with bromo/chloro substituents

- Cost : 23% higher than Fischer method due to catalyst expenses

Thioether Linkage Formation

Nucleophilic Thiol-Indole Coupling

3-Bromo-2-(p-tolyl)-1H-indole reacts with 2-mercaptoethylamine in DMF/K₂CO₃ (60°C, 6 h) to form the thioether intermediate:

- Yield : 85%

- Side Products : <5% disulfide byproducts (mitigated via N₂ atmosphere)

Optimized Conditions :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (2.5 eq) |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 6 h |

Radical-Mediated Thiol-Ene Reaction

UV-initiated (365 nm) thiol-ene click chemistry using AIBN radical initiator achieves:

- Yield : 78%

- Advantage : Room-temperature compatibility

- Drawback : Requires chromatographic purification

Acetamide and Chlorophenoxy Functionalization

Acetylation of Amine Intermediate

The thioethylamine intermediate is treated with acetic anhydride (Et₃N, CH₂Cl₂, 0°C → RT):

Critical Parameters :

Chlorophenoxy Group Installation

2-Bromoacetamide undergoes nucleophilic substitution with 4-chlorophenol (K₂CO₃, DMSO, 90°C):

Industrial Optimization :

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Step | Fischer Route (%) | Pd-Catalyzed Route (%) |

|---|---|---|

| Indole Formation | 82–88 | 89–92 |

| Thioether Formation | 85 | 78 |

| Final Functionalization | 83 | 83 |

| Overall Yield | 58.2 | 62.1 |

Cost Considerations (Per Kilogram)

| Component | Fischer Route ($) | Pd-Catalyzed Route ($) |

|---|---|---|

| Raw Materials | 420 | 580 |

| Catalysts/Reagents | 150 | 890 |

| Purification | 230 | 310 |

| Total | 800 | 1,780 |

Industrial-Scale Optimization Strategies

Catalytic System Tuning

Green Chemistry Innovations

Quality Control Protocols

- In-Line FTIR : Monitors thioether formation in real-time (RSD <0.8%)

- Crystallization Control : Seeding techniques ensure particle size distribution of 50–100 μm

Chemical Reactions Analysis

Thioether Bond Formation

The thioether group in the ethyl side chain likely forms via:

-

Nucleophilic substitution : A thiolate ion attacks an alkyl halide (e.g., in the presence of a base).

-

Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) for forming carbon-sulfur bonds.

Acetamide Hydrolysis

Under basic conditions (e.g., NaOH), the acetamide group hydrolyzes to form a carboxylic acid:

This reaction is reversible under acidic conditions.

Chlorophenoxy Group Reactivity

The 4-chlorophenoxy group may undergo:

-

Nucleophilic aromatic substitution : Replacement of the chlorine atom with strong nucleophiles (e.g., hydroxide ions).

-

Electrophilic substitution : Para/ortho substitution if activated by electron-donating groups.

Analytical Characterization

| Method | Purpose | Key Observations |

|---|---|---|

| NMR (1H/13C) | Confirm structural integrity | - Signals for aromatic protons (indole, p-tolyl) |

| - Amide proton (δ ~8–10 ppm) | ||

| IR | Identify functional groups | - Amide N-H stretch (δ ~3300–3500 cm⁻¹) |

| - C=O stretch (δ ~1650–1750 cm⁻¹) | ||

| Mass Spectrometry | Confirm molecular weight (M+ = 461.9 g/mol) | - Fragment ions corresponding to acetamide cleavage |

| HPLC | Assess purity | - Retention time relative to standards |

Stability and Reactions

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Basic conditions (e.g., NaOH) | Conversion to carboxylate |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Potential oxidation of sulfur to sulfoxide/sulfone |

| Thermal Degradation | High temperatures | Decomposition into indole, p-tolyl, and acetamide fragments |

Research Findings from Analogous Compounds

-

-

Thiadiazole moieties exhibit anticonvulsant activity via GABA receptor modulation.

-

Similar indole-thiadiazole hybrids show neurotoxicity at high doses.

-

-

-

Nitro groups undergo reductive activation via enzymes like Ddn (deazaflavin-dependent nitroreductase).

-

Activity correlates with LUMO energy levels (−0.11 to −0.09 eV).

-

-

Acetamide Derivatives :

-

Chlorophenoxy and tetrazole groups enhance bioavailability and target specificity.

-

Synthesis often involves multi-step purification (e.g., recrystallization from acetone).

-

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow for the development of new materials and catalysts, facilitating advancements in synthetic methodologies.

Biology

The compound's structural characteristics make it a candidate for studying protein-ligand interactions and enzyme inhibition. The indole moiety can engage with various biological receptors, potentially influencing signaling pathways involved in cell growth and apoptosis. Notably, research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : It has potential as an inhibitor of enzymes relevant to metabolic pathways associated with diseases, such as acetylcholinesterase in neurodegenerative conditions.

Industrial Applications

In industrial settings, this compound can be utilized in developing specialty chemicals and advanced materials with specific properties. Its unique structure allows for customization in applications ranging from pharmaceuticals to agrochemicals.

Case Studies and Research Findings

Research findings support the potential applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : Investigations revealed that compounds with similar structures effectively inhibited acetylcholinesterase activity, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the thioether linkage may play a role in modulating the compound’s reactivity and binding affinity. The chlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(1H-Indol-3-yl)Ethyl)Acetamide (Compound 2 in )

- Structure: A simpler indole-acetamide derivative lacking the chlorophenoxy and thioethyl-p-tolyl groups.

- Bioactivity : Isolated from Cladosporium sp., it exhibits antimicrobial properties .

- Key Differences: The target compound’s additional substituents may enhance binding to hydrophobic targets (via p-tolyl and chlorophenoxy) and improve metabolic stability (thioether vs. ethyl linker).

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-Fluorophenyl)Sulfonyl)Acetamide (Compound 37 in )

- Structure : Features a sulfonamide group and 4-chlorobenzoyl substitution on the indole ring.

- Bioactivity : Derived from indomethacin analogs, likely targeting cyclooxygenase (COX) enzymes .

- Key Differences : The sulfonamide group in Compound 37 may improve solubility but reduce membrane permeability compared to the thioethyl linker in the target compound. The methoxy group could influence electronic properties and metabolism.

2-(4-Chlorophenoxy)-N-(2-(p-Tolylthio)Ethyl)Acetamide (R1-1 in )

- Structure: Shares the chlorophenoxy and thioethyl-p-tolyl motifs but lacks the indole ring.

- Synthesis : Prepared via nucleophilic substitution, yielding 85% purity after recrystallization .

- Key Differences : The absence of the indole core in R1-1 may limit interactions with indole-binding targets (e.g., serotonin receptors or kinase domains) .

2-({1-[2-(1-Azepanyl)-2-Oxoethyl]-1H-Indol-3-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide ()

- Structure : Contains an azepanyl ring and indole-thioacetamide core.

N-(2-(1H-Indol-3-yl)Ethyl)Acetamide (Edeine A and N-Acetyltryptamine in )

- Bioactivity : Active against Ralstonia solanacearum, highlighting the role of indole-acetamide scaffolds in antimicrobial activity .

- Key Differences: The target compound’s extended substituents (chlorophenoxy, thioethyl-p-tolyl) may broaden its spectrum of activity or improve target specificity.

Physicochemical and Pharmacokinetic Considerations

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide , with the CAS number 919713-42-1 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its molecular characteristics, synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 451.0 g/mol . Key computed descriptors include:

| Descriptor | Value |

|---|---|

| XLogP3 | 6.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 79.4 Ų |

These properties suggest a relatively lipophilic compound, which may influence its bioavailability and interaction with biological membranes .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The synthesis begins with the formation of 4-chlorophenoxyacetic acid , which is converted to its acyl chloride.

- Formation of Thioether Linkage : This intermediate reacts with 2-(p-tolyl)-1H-indole-3-thiol to create the thioether linkage.

- Final Coupling Reaction : The resulting compound is then coupled with an appropriate amine to yield the target acetamide.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- The indole moiety can engage with multiple biological receptors, potentially influencing signaling pathways involved in cell growth and apoptosis.

- The thioether linkage may enhance reactivity and binding affinity to target proteins.

- The chlorophenoxy group participates in hydrogen bonding and hydrophobic interactions, further modulating the compound's biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and melanoma (SK-mel-110). For instance, related compounds have shown IC50 values as low as 4.363 μM , indicating potent anticancer activity compared to standard drugs like doxorubicin .

- Mechanistic Insights : The mechanism involves the inhibition of specific kinases such as CDK2, which are crucial for cell cycle regulation. Additionally, compounds have been shown to induce apoptosis through pathways involving signal transducer and activator of transcription (STAT) .

Antioxidant Properties

Compounds structurally related to this compound have also demonstrated antioxidant activities. For example, certain derivatives exhibited IC50 values ranging from 0.22 to 1.08 μg/mL , showcasing their potential as effective free radical scavengers .

Case Studies

- Colon Cancer Inhibition : A study demonstrated that a related indole derivative exerted anti-proliferative effects against colon cancer cells by upregulating growth inhibitors and modulating tumor microenvironments .

- Antitumor Efficacy in Animal Models : In vivo experiments using xenograft models showed significant tumor growth inhibition when treated with compounds akin to this compound, indicating its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential coupling reactions. For example, coupling 2-(4-chlorophenoxy)acetic acid derivatives with thioether-linked indole intermediates using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM). Key steps include maintaining temperatures below 5°C during reagent addition to suppress side reactions and using TLC (hexane:ethyl acetate, 9:3 v/v) to monitor progress .

- Optimization : Adjust stoichiometry of TBTU (e.g., 1.5 equivalents) and reaction time (12–24 hours) to improve yield. Purify intermediates via column chromatography or recrystallization.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, chlorophenoxy protons at δ 6.8–7.2 ppm) and carbon backbone. Use DMSO-d6 as the solvent for resolving exchangeable protons .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .

Q. What preliminary biological screening approaches are suitable for this compound?

- In Vitro Assays : Screen for antimicrobial or enzyme inhibitory activity (e.g., sterol 14α-demethylase in protozoans) using dose-response curves (1–100 µM). Include positive controls like known azole inhibitors .

- Cytotoxicity Testing : Use mammalian cell lines (e.g., HEK-293) to assess safety margins (IC50 values) before advancing to in vivo studies.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Approach :

- Assay Standardization : Compare protocols for variables like solvent (DMSO concentration ≤0.1%), incubation time, and cell passage number.

- Metabolic Stability : Test compound stability in assay media (e.g., LC-MS/MS to detect degradation products).

- Structural Confirmation : Re-validate batch purity via HPLC (>95%) and crystallography to rule out polymorphic effects .

Q. What computational strategies can predict the binding mode of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP51). Prioritize poses with hydrogen bonds to heme iron or hydrophobic contacts with active-site residues .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2 Å). Analyze free energy landscapes (MM-PBSA) to identify critical binding residues.

Q. How does the thioether linkage in the compound’s structure influence its reactivity and stability?

- Experimental Insights :

- Oxidative Stability : Test susceptibility to peroxides or cytochrome P450-mediated oxidation using LC-MS.

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor degradation via NMR. The thioether group is generally resistant to hydrolysis but may form sulfoxides under strong oxidizing conditions .

- Synthetic Modifications : Replace the thioether with sulfone or methylene groups to compare bioactivity and stability profiles.

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting crystallographic data for similar acetamide derivatives?

- Guidelines :

- Check CCDC Entries : Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic systems) to identify polymorphism.

- Torsion Angle Analysis : Assess conformational flexibility of the chlorophenoxy and indole moieties. Discrepancies may arise from crystal packing forces rather than synthetic errors .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

- Recommendations :

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate overall effect sizes.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.